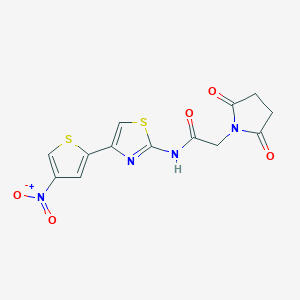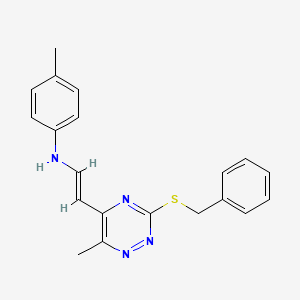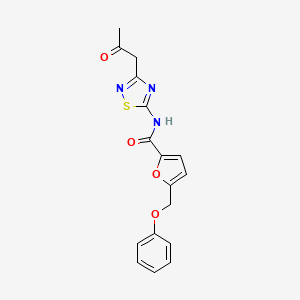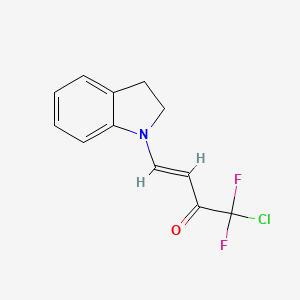
(E)-1-氯-4-(2,3-二氢-1H-吲哚-1-基)-1,1-二氟-3-丁烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains an indole group. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the indole group and the difluoro-3-buten-2-one group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the C3 position .科学研究应用
Neuroprotective Agent Synthesis
2,3-Dihydroindole derivatives are being explored for their neuroprotective properties. The compound can be used to synthesize new analogs of the endogenous hormone melatonin, which plays a central role in regulating circadian rhythms and exhibits neuroprotective activities .
Antioxidant Properties
Research indicates that melatonin and its analogs have significant antioxidant effects. The synthesis of new compounds using the mentioned dihydroindole could lead to the development of potent antioxidants with potential applications in health and medicine .
Antidepressant and Hypotensive Activities
Melatonin analogs derived from 2,3-dihydroindole structures have been shown to possess antidepressant and hypotensive activities. This suggests that our compound could be a precursor in creating new therapeutic agents for treating depression and high blood pressure .
Anticancer Activities
There is evidence that melatonin and related compounds exhibit anticancer properties. By synthesizing new derivatives from the given compound, researchers could potentially develop new anticancer drugs .
Ocular Hypotensive Properties
Melatonin-based bivalent ligands demonstrate improved ocular hypotensive properties. The compound could be used to create new treatments for conditions like glaucoma by targeting melatonin receptors .
Agricultural Chemical Synthesis
Indolines, such as those derived from our compound, have been identified as promising structures interacting with plant receptor proteins. This opens up possibilities for developing new agricultural chemicals that could regulate plant growth and stress responses .
Pharmacological Intermediate
The compound can serve as an intermediate for the preparation of various biologically active substances. Its structure allows for further modifications, leading to the creation of substances with diverse pharmacological properties .
Kinase Inhibition
Derivatives of 2,3-dihydroindole have been used to inhibit kinases, such as RIPK1, which are involved in cell signaling pathways. This application is crucial in the development of treatments for diseases where kinase activity is dysregulated .
作用机制
未来方向
属性
IUPAC Name |
(E)-1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXKVXYFTOPCBS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

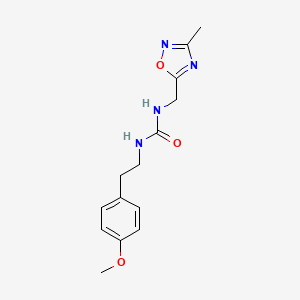

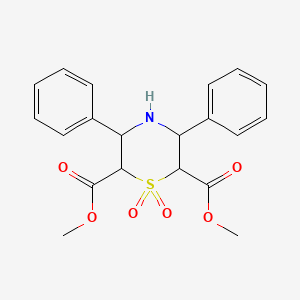
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
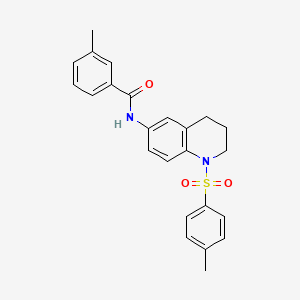
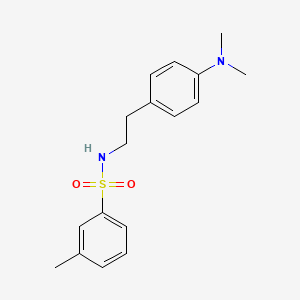
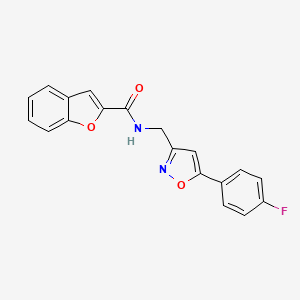
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2992736.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
